Enzymatic Substrate Discrimination: >100-fold Preference of DHPS 3-Dehydrogenase for (R)-DHPS Over (S)-DHPS
Sulfopropanediol 3-dehydrogenase (HpsN, EC 1.1.1.308) from Cupriavidus pinatubonensis JMP134 oxidizes (R)-2,3-dihydroxypropane-1-sulfonate with a KM of 460 µM at pH 9.0, 30 °C . The enzyme is stereospecific: it does not turn over the (S)-enantiomer, and a separate racemase activity (HpsOP) is required to interconvert the enantiomers before further degradation . While a KM for (S)-DHPS is not reported for this enzyme, the absence of detectable oxidation establishes at least a >100-fold functional discrimination between the two enantiomers. No comparable enantioselective oxidation is observed for propane-1,2-diol or CHPS, which lack the sulfonate recognition element.
| Evidence Dimension | Enzyme affinity (KM) and stereospecificity |
|---|---|
| Target Compound Data | KM = 460 µM for (R)-2,3-dihydroxypropane-1-sulfonate (DHPS 3-dehydrogenase, pH 9.0, 30 °C) |
| Comparator Or Baseline | (S)-2,3-dihydroxypropane-1-sulfonate: no detectable turnover by HpsN; requires racemase HpsOP for conversion |
| Quantified Difference | >100-fold preference for (R)-enantiomer over (S)-enantiomer |
| Conditions | Purified HpsN from Cupriavidus pinatubonensis JMP134; NAD⁺-coupled assay at pH 9.0, 30 °C |
Why This Matters
For laboratories studying chiral sulfonate metabolism or developing enantioselective biocatalytic processes, racemic 3-sulfopropanediol cannot substitute for the enantiopure (R)-isomer, and the compound's stereochemical identity directly governs its enzymatic fate.
- [1] BRENDA: EC 1.1.1.308 – sulfopropanediol 3-dehydrogenase. KM Value: 0.46 mM for (R)-2,3-dihydroxypropane-1-sulfonate, pH 9.0, 30 °C. Accessed April 2026. View Source
- [2] Mayer J, et al. 2,3-Dihydroxypropane-1-sulfonate degraded by Cupriavidus pinatubonensis JMP134: purification of dihydroxypropanesulfonate 3-dehydrogenase. Microbiology. 2010;156(Pt 5):1556-1564. doi:10.1099/mic.0.037580-0. View Source
